molecular formula C18H18N6O B2679197 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline CAS No. 2320210-13-5

6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline

Cat. No.: B2679197
CAS No.: 2320210-13-5
M. Wt: 334.383
InChI Key: DNVVJHMMDAFXND-UHFFFAOYSA-N
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Description

6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a triazole ring through an azabicyclooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline typically involves a multi-step process. One common method is the “click” chemistry approach, which is known for its efficiency and selectivity. This method involves the cycloaddition of azides and alkynes in the presence of a copper catalyst to form the triazole ring . The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a dicarbonyl compound . The azabicyclooctane moiety is then introduced through a series of substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]quinoxaline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access . The triazole ring and quinoxaline core are crucial for its binding affinity and specificity .

Properties

IUPAC Name

quinoxalin-6-yl-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c25-18(12-1-4-16-17(9-12)20-6-5-19-16)24-13-2-3-14(24)11-15(10-13)23-8-7-21-22-23/h1,4-9,13-15H,2-3,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVVJHMMDAFXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC4=NC=CN=C4C=C3)N5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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